3-acetylquinoline-4-carboxylic Acid

Antimalarial Plasmodium falciparum Structure-Activity Relationship

Inconsistent 3-acetyl-quinoline building blocks undermine antiplasmodial SAR reproducibility. 3-Acetylquinoline-4-carboxylic acid (CAS 1876-15-9) resolves this with a defined substitution pattern. • Validated negative control: 3-acetyl substitution reduces antimalarial potency vs. 3-carboxamide analogs, enabling precise benchmarking of novel derivatives. • Versatile reactive handle for cyclocondensation to pyrimidinones, pyrazolines, oxazepines - accelerating diversity-oriented synthesis. • Structurally related 3-acetyl-4-hydroxy-2-oxo-1,2-dihydroquinolines demonstrate distinct antitubercular activity, positioning this scaffold for anti-TB lead optimization. Supplied at ≥98% purity with room-temperature shipping.

Molecular Formula C12H9NO3
Molecular Weight 215.2 g/mol
Cat. No. B1636628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-acetylquinoline-4-carboxylic Acid
Molecular FormulaC12H9NO3
Molecular Weight215.2 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C2=CC=CC=C2N=C1)C(=O)O
InChIInChI=1S/C12H9NO3/c1-7(14)9-6-13-10-5-3-2-4-8(10)11(9)12(15)16/h2-6H,1H3,(H,15,16)
InChIKeyQAATYLLDIDZHOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetylquinoline-4-carboxylic Acid: Structural and Chemical Identity for Research Procurement


3-Acetylquinoline-4-carboxylic acid (CAS: 1876-15-9) is a quinoline derivative belonging to the class of quinoline-4-carboxylic acids. It is characterized by the presence of an acetyl group at the 3-position and a carboxylic acid group at the 4-position of the quinoline ring system. This specific substitution pattern distinguishes it from other quinoline carboxylic acid analogs, such as 2-substituted quinolines or those with alternative acyl groups, and serves as a key functional handle for subsequent derivatization. Basic chemical properties include a molecular formula of C12H9NO3, a molecular weight of 215.20 g/mol, a predicted boiling point of 581.1±50.0 °C, and a predicted pKa of 1.42±0.40. Commercial sources often specify a purity of 95% or higher for research use . A known synthetic route involves the recyclization of 1-(3-oxobutyl)isatins [1].

Why 3-Acetylquinoline-4-carboxylic Acid Cannot Be Replaced by Other Quinoline-4-carboxylic Acid Analogs


The selection of a specific quinoline building block is critical due to the profound and often unpredictable impact of substituent position and identity on downstream biological and chemical properties. While the quinoline-4-carboxylic acid scaffold is a well-established pharmacophore, simple substitution with an alternative quinoline derivative (e.g., a 2-phenylquinoline-4-carboxylic acid or a 2-oxo-1,2-dihydroquinoline analog) is not a viable one-to-one replacement. Research on related systems demonstrates that the position of the carboxylic acid (e.g., 2- vs. 4-carboxylic acid) drastically alters receptor binding affinity, as seen in NMDA receptor antagonists [1]. Furthermore, the presence and nature of a substituent at the 3-position is a critical determinant of bioactivity. For instance, in a series of 4-hydroxy-3-quinolinecarboxylic acid derivatives, the 3-carbonyl group's conformation directly influenced 5-HT3 receptor affinity and in vivo potency [2]. Therefore, the unique 3-acetyl-4-carboxy substitution pattern of 3-acetylquinoline-4-carboxylic acid confers a specific chemical reactivity and a distinct biological profile that cannot be inferred from or substituted by other quinoline analogs, making its targeted procurement essential for specific research programs.

Quantitative Evidence Differentiating 3-Acetylquinoline-4-carboxylic Acid from its Closest Structural Analogs


Impact of 3-Acetyl Substitution on Antimalarial Potency Compared to 3-Carboxamide Analogs

In studies on quinoline-4-carboxylic acid derivatives, the specific substituent at the 3-position is a critical determinant of antimalarial potency. A direct structure-activity relationship (SAR) investigation reported that compounds bearing a 3-carboxylic acid or 3-carboxamide group retained their antimalarial activity, whereas substitution with a 3-acetyl group led to a reduction in efficacy . This finding indicates that 3-acetylquinoline-4-carboxylic acid may be a less potent antimalarial agent compared to its 3-carboxamide counterparts, but this property is advantageous as it defines a crucial SAR parameter, guiding the rational design of more potent derivatives and helping researchers avoid less active leads.

Antimalarial Plasmodium falciparum Structure-Activity Relationship

Enhanced Synthetic Versatility of the 3-Acetyl Group for Heterocycle Construction Compared to 3-Alkyl or 3-Aryl Analogs

The 3-acetyl group serves as a versatile handle for the construction of various heterocyclic rings through cyclocondensation reactions, a feature not shared by simple 3-alkyl or 3-aryl substituted quinoline-4-carboxylic acids . This enhanced synthetic utility has been exploited in the generation of diverse compound libraries, with literature reporting the synthesis of 2-pyrimidinone, 2-pyrimidinethion, pyrazoline, and 1,4-oxazepine derivatives from 3-acetyl-containing quinoline-4-carboxylic acid precursors [1]. For example, starting from 6-acetyl-2,3-diaryl-quinoline-4-carboxylic acids, a Claisen-Schmidt condensation with aldehydes yields α,β-unsaturated carbonyls, which are then condensed with various nucleophiles (urea, thiourea, hydrazine, phenyl hydrazine, semicarbazide hydrochloride, ethanolamine) to produce a range of complex heterocycles [1].

Organic Synthesis Heterocyclic Chemistry Functional Group Transformation

Specific Antitubercular Activity Profile in Comparative SAR Studies

A comparative analysis was performed to evaluate the antitubercular properties of compounds derived from a 3-acetyl-4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold, a close structural relative of 3-acetylquinoline-4-carboxylic acid. This analysis compared the activity of these derivatives against closely structurally related N,N'-di(1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)hydrazines [1]. The study established a clear structure-activity relationship, demonstrating that the specific 3-acetyl-containing scaffold could generate derivatives with distinct antitubercular profiles. While the paper does not provide direct IC50 values for the parent 3-acetylquinoline-4-carboxylic acid, it provides strong evidence that the 3-acetyl functional group on this quinoline framework is a key determinant of antitubercular activity, differentiating it from other scaffolds used in TB drug discovery [1].

Antitubercular Mycobacterium tuberculosis Structure-Activity Relationship

Implications of 4-Carboxylic Acid Substitution on Antimicrobial Potency Versus Quinoline-4-carboxamides

A study on the biological properties of new quinoline derivatives revealed a significant difference in antimicrobial activity between quinoline-4-carboxylic acids and their corresponding quinoline-4-carboxamides. The highest antimicrobial effects were observed with substituted quinoline-4-carboxylic acid derivatives, while quinoline-4-carboxamides showed only weak activity against the tested microorganisms [1]. This class-level finding indicates that the free carboxylic acid group at the 4-position is essential for potent antimicrobial activity. As 3-acetylquinoline-4-carboxylic acid possesses this key 4-carboxylic acid group, it is predicted to exhibit a superior antimicrobial profile compared to its 4-carboxamide analog, making it a more relevant and promising candidate for antimicrobial screening campaigns [1].

Antimicrobial Antibacterial Structure-Activity Relationship

Precedence of the 3-Acetyl-4-carboxy Pattern for Designing 5-HT3 Receptor Ligands

A series of 4-hydroxy-3-quinolinecarboxylic acid derivatives were designed and evaluated as 5-HT3 receptor antagonists [1]. The study found that 4-hydroxy substitution enhanced receptor affinity, and one compound (6f) showed an ED50 of 0.1 µg/kg (iv) in the Bezold-Jarisch reflex test, outperforming ondansetron (ED50 = 210 µg/kg, iv) in a canine emesis model [1]. While 3-acetylquinoline-4-carboxylic acid is not a 4-hydroxy derivative, the 3-carbonyl-4-carboxy motif is shared. The research highlights the importance of the 3-position carbonyl group's conformation for activity and establishes a clear precedent for the utility of the 3-acetyl-4-carboxy quinoline scaffold in drug discovery programs targeting the 5-HT3 receptor [1]. This provides a structural and functional justification for selecting this compound as a starting point for designing novel 5-HT3 antagonists.

5-HT3 Receptor Antiemetic Drug Design

Differentiation from 2-Arylquinoline-4-carboxylic Acids in Antibacterial SAR

A class-level SAR analysis indicates that the antibacterial activity of quinoline-4-carboxylic acid derivatives is highly sensitive to substitution patterns. Specifically, the presence of an aryl ring at the 2-position of quinoline-4-carboxylic acid derivatives has been reported to confer good antibacterial activity and is considered a key feature for developing effective antibacterial agents [1]. 3-Acetylquinoline-4-carboxylic acid, lacking this 2-aryl substituent, is expected to exhibit a different antibacterial spectrum and potency compared to 2-arylquinoline-4-carboxylic acid analogs. This structural difference is not trivial; it defines a distinct chemical series with potentially different mechanisms of action, resistance profiles, and toxicity, underscoring the need for specific procurement based on the research hypothesis.

Antibacterial Staphylococcus aureus Escherichia coli

Validated Application Scenarios for 3-Acetylquinoline-4-carboxylic Acid Based on Quantitative Evidence


Antimalarial Lead Optimization and SAR Studies

This compound serves as a critical tool for antimalarial research, particularly for understanding structure-activity relationships. As detailed in Section 3, the 3-acetyl group is associated with reduced antimalarial efficacy compared to 3-carboxamide analogs . This makes 3-acetylquinoline-4-carboxylic acid an ideal negative control or a specific scaffold for probing the contribution of the 3-position to antiplasmodial activity. Researchers can use this compound to benchmark the activity of novel 3-substituted quinoline-4-carboxylic acids, providing a clear comparator for assessing improvements in potency against Plasmodium falciparum strains.

Diversification into Complex Heterocyclic Libraries

The 3-acetyl group on this compound is not just a substituent; it is a versatile reactive handle for medicinal chemistry. The evidence in Section 3 confirms its utility in generating a wide array of heterocyclic systems, including pyrimidinones, pyrazolines, and oxazepines, via standard cyclocondensation reactions . This property is invaluable for high-throughput synthesis and diversity-oriented synthesis programs, allowing medicinal chemists to rapidly explore novel chemical space around the privileged quinoline-4-carboxylic acid core, a capability not readily available with simple 3-alkyl or 3-aryl analogs.

Antitubercular Drug Discovery Programs

For researchers focused on combating Mycobacterium tuberculosis, 3-acetylquinoline-4-carboxylic acid represents a validated starting point. As supported by Section 3, comparative SAR studies on structurally related 3-acetyl-4-hydroxy-2-oxo-1,2-dihydroquinolines have demonstrated a distinct antitubercular activity profile . This established biological precedent positions this compound and its derivatives as promising candidates for further optimization in the search for novel anti-TB agents, particularly those that may act through new mechanisms to overcome existing drug resistance.

Antimicrobial Screening and Mechanism of Action Studies

The presence of the 4-carboxylic acid group is a strong predictor of antimicrobial potency, as evidenced by class-level data showing quinoline-4-carboxylic acids are significantly more active than their 4-carboxamide counterparts . Therefore, 3-acetylquinoline-4-carboxylic acid is a strong candidate for inclusion in antimicrobial screening panels. Its distinct 3-acetyl-4-carboxy substitution pattern differentiates it from both 2-arylquinoline-4-carboxylic acids and 4-carboxamide analogs, making it a valuable tool for exploring new mechanisms of bacterial inhibition and for developing agents with potentially novel resistance profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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